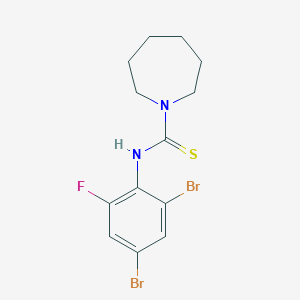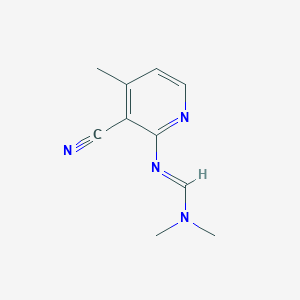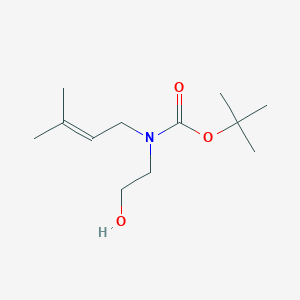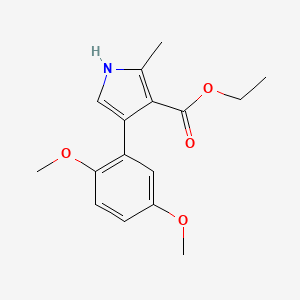
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
The compound “2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester” is similar to the one you’re asking about . It has a molecular formula of C13H18O4 and a molecular weight of 238.2796 .
Synthesis Analysis
While specific synthesis information for your compound is not available, there are methods for synthesizing similar compounds. For example, the synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) involves several steps, including the preparation of 2,5-dimethoxytoluene and 2,5-dimethoxy-4-methylbenzaldehyde . Another method involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of a related compound, “2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester”, has been determined . The structure of another related compound, “4-Methyl-2,5-dimethoxyamphetamine”, was determined by X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester”, include a molecular weight of 238.2796 .
Applications De Recherche Scientifique
Synthesis and Structural Analyses
- A related compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and characterized. This includes analysis using various techniques such as FT-IR, NMR, UV–Vis, and Mass Spectroscopy. The study evaluates the properties of the compound through quantum chemical calculations, providing insights into its thermodynamic parameters and interaction energies (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Crystallographic Studies
- X-ray crystallographic analysis has been employed to determine the structure of various ethyl pyrrole-3-carboxylate derivatives. This analysis sheds light on the molecular geometries and intermolecular interactions such as hydrogen bonding patterns in these compounds (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Nonlinear Optical Analysis
- Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a compound structurally similar to the one , has been studied for its nonlinear optical properties. The research includes crystal growth, structural evaluation, and analysis of its optical response (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Quantum Chemical Analysis
- Various pyrrole derivatives have been synthesized and characterized, including a thorough quantum chemical analysis. This analysis includes molecular electrostatic potential surface, natural bond orbital interactions, and electronic descriptors, providing deep insights into the chemical properties of these molecules (Singh, Rawat, & Sahu, 2014).
Reactivity and Interaction Studies
- The synthesis and characterization of ethyl pyrrole-2-carboxylate derivatives involve studying their reactivity, interaction energies, and vibrational analysis. These studies help in understanding the molecular interactions and reactive sites within the molecules (Singh, Kumar, Tiwari, & Rawat, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as 2,5-Dimethoxy-4-ethylamphetamine (DOET), are known to interact with the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
Based on its structural similarity to doet, it may act as a partial agonist at the 5-ht2a, 5-ht2b, and 5-ht2c receptors . This interaction could lead to changes in neurotransmitter activity and subsequent alterations in perception and cognition.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds like doet are known to have long-lasting effects, suggesting they may have unique pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to produce substantial perceptual changes, including blurred vision, multiple images, vibration of objects, visual alterations, distorted shapes, enhancement of details, and slowed passage of time .
Action Environment
It’s worth noting that the efficacy and safety of similar compounds can be influenced by factors such as dosage, individual physiology, and the presence of other substances .
Propriétés
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-5-21-16(18)15-10(2)17-9-13(15)12-8-11(19-3)6-7-14(12)20-4/h6-9,17H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMVHSZRJDRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=C(C=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



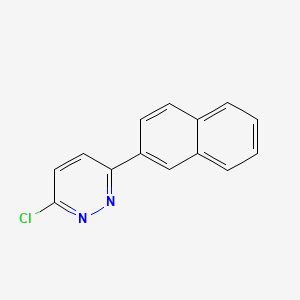
![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)
![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)
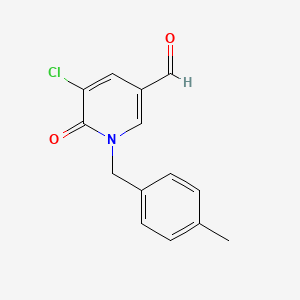

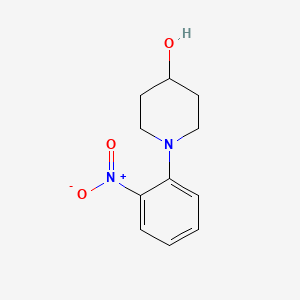
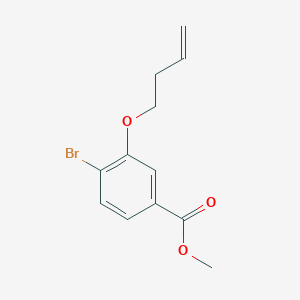
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)
